molecular formula C23H22N2O3S B2470258 2-ethoxy-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide CAS No. 946265-95-8

2-ethoxy-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide

Cat. No.: B2470258
CAS No.: 946265-95-8
M. Wt: 406.5
InChI Key: CKRUXQMULOJURM-UHFFFAOYSA-N
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Description

2-ethoxy-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide is a useful research compound. Its molecular formula is C23H22N2O3S and its molecular weight is 406.5. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Medicinal Chemistry

One study focused on the synthesis of novel quinoline derivatives, demonstrating their potential in creating antimicrobial agents (Holla, Mahalinga, Karthikeyan, Akberali, & Shetty, 2006). This highlights the compound's relevance in designing new pharmaceuticals. Another research effort elaborated on synthesizing 2-(thiophen-2-yl)[1,3]thiazolo[4,5-f]quinoline, showcasing methods for functionalizing the thiophene and quinoline cores to produce compounds with potential application in drug discovery (Aleksandrov, Zablotskii, & El’chaninov, 2020).

Organic Synthesis and Material Science

The synthesis of rigid P-chiral phosphine ligands for catalytic applications in asymmetric hydrogenation is described, indicating the importance of quinoline derivatives in facilitating highly selective chemical transformations (Imamoto, Tamura, Zhang, Horiuchi, Sugiya, Yoshida, Yanagisawa, & Gridnev, 2012). This research points to the compound's potential utility in catalysis and synthesis, potentially extending to materials science.

Chemical Structure and Properties

A detailed study on the structural and computational features of quinolin-2(1H)-ylidene derivatives showcases the equilibrium preferences for various tautomeric structures, providing insight into the electronic and geometric considerations critical for designing compounds with desired properties (Nesterov, Yang, Nesterov, & Richmond, 2013). This research underscores the importance of understanding the foundational chemistry that could be relevant to the compound .

Properties

IUPAC Name

2-ethoxy-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O3S/c1-2-28-20-9-4-3-8-18(20)22(26)24-17-12-11-16-7-5-13-25(19(16)15-17)23(27)21-10-6-14-29-21/h3-4,6,8-12,14-15H,2,5,7,13H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKRUXQMULOJURM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CS4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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